4-Aminobutanal

概要

説明

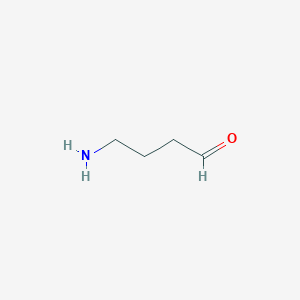

4-Aminobutanal is an omega-aminoaldehyde that is butanal in which one of the hydrogens of the terminal methyl group has been replaced by an amino group . It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: 4-Aminobutanal can be synthesized through several methods. One common approach involves the reduction of 4-nitrobutanal using hydrogen gas in the presence of a palladium catalyst. Another method includes the oxidation of 4-aminobutanol using mild oxidizing agents .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-nitrobutanal. This process involves the use of a palladium catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

化学反応の分析

反応の種類: 4-アミノブタナールは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 4-アミノブタナールは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて、4-アミノ酪酸に酸化できます.

生成される主な生成物:

酸化: 4-アミノ酪酸

還元: 4-アミノブタノール

科学的研究の応用

4-アミノブタナールは、科学研究において幅広い用途があります。

作用機序

4-アミノブタナールの作用機序には、さまざまな分子標的や経路との相互作用が関与しています。 生物系では、4-アミノ酪酸に変換され、その後、ポリアミンやその他の重要な生体分子の合成に関与する可能性があります 。 この化合物のアルデヒド基は、アミンとシッフ塩基を形成することで、さまざまな生化学反応を促進します .

類似化合物:

3-アミノプロパナール: 4-アミノブタナールに似ていますが、炭素鎖が短いです。

4-アミノ酪酸: 4-アミノブタナールの酸化型です。

4-アミノブタノール: 4-アミノブタナールの還元型です.

独自性: 4-アミノブタナールは、幅広い化学反応に参加する能力を持つため、有機合成における貴重な中間体です。 ポリアミンの前駆体としての生物系における役割も、代謝経路における重要性を示しています .

類似化合物との比較

3-Aminopropanal: Similar to 4-Aminobutanal but with a shorter carbon chain.

4-Aminobutanoic Acid: The oxidized form of this compound.

4-Aminobutanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its role in biological systems as a precursor to polyamines also highlights its importance in metabolic pathways .

生物活性

4-Aminobutanal, also known as 4-aminobutyraldehyde or γ-aminobutyraldehyde, is a biologically significant compound that plays a crucial role in various metabolic pathways across different organisms. It is primarily recognized for its involvement in the synthesis of gamma-aminobutyric acid (GABA), an important neurotransmitter in mammals and a signaling molecule in plants. This article explores the biological activity of this compound, highlighting its enzymatic interactions, metabolic pathways, and potential therapeutic applications.

- Chemical Formula : C₄H₉NO

- IUPAC Name : this compound

- Molecular Weight : 87.12 g/mol

- CAS Number : 4390-05-0

- Structure :

Metabolic Role

This compound is produced as an intermediate in the metabolism of polyamines, particularly putrescine. It serves as a substrate for NAD+-dependent aminoaldehyde dehydrogenases (AMADH), which catalyze its conversion into GABA. This reaction is significant for maintaining GABA levels in the brain and influencing various physiological processes such as mood regulation and muscle tone.

Enzymatic Reactions Involving this compound

| Enzyme | Reaction | Product |

|---|---|---|

| ALDH10A8 | GABA | |

| ALDH10A9 | GABA |

These reactions indicate the critical role of this compound in GABA biosynthesis, which is essential for neurotransmission and has implications in neurodegenerative diseases.

Neurotransmission and Neurological Disorders

The conversion of this compound to GABA suggests its potential involvement in neurological functions. Studies have shown that alterations in GABA levels are linked to various disorders, including anxiety, depression, and epilepsy. The modulation of GABAergic activity through compounds that influence this compound levels could offer therapeutic avenues for treating these conditions.

Plant Physiology

In plants, this compound is involved in stress responses, particularly under saline conditions. Research indicates that loss-of-function mutants of aldehyde dehydrogenase genes responsible for converting this compound to GABA exhibit increased sensitivity to salinity stress. This highlights the compound's role as a signaling molecule that helps plants adapt to environmental stressors .

Case Studies

- Neuroprotective Effects : A study demonstrated that enhancing GABA synthesis via increased levels of this compound resulted in neuroprotective effects against oxidative stress in neuronal cell cultures. This suggests potential applications in neuroprotection strategies for diseases like Alzheimer's .

- Stress Tolerance in Plants : In Arabidopsis thaliana, the overexpression of genes encoding enzymes that metabolize this compound led to improved growth under salt stress conditions. This finding emphasizes the importance of this compound in plant resilience mechanisms .

特性

IUPAC Name |

4-aminobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQLQEYLEYWJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863389 | |

| Record name | 4-Aminobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Aminobutyraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4390-05-0 | |

| Record name | 4-Aminobutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4390-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004390050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutyraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。